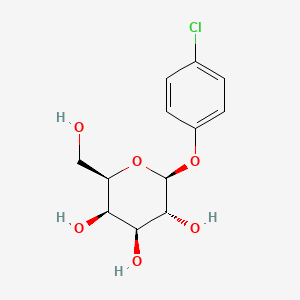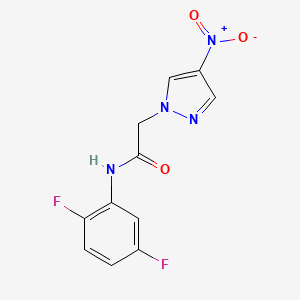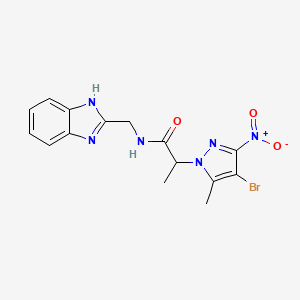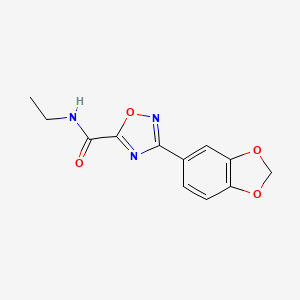
4-Chlorophenyl-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl-beta-D-galactopyranoside is a chemical compound that belongs to the class of glycosides. It is composed of a 4-chlorophenyl group attached to a beta-D-galactopyranoside moiety. This compound is often used in biochemical research as a substrate for beta-galactosidase enzymes, which hydrolyze the glycosidic bond to release 4-chlorophenol and galactose.
Preparation Methods
The synthesis of 4-chlorophenyl-beta-D-galactopyranoside typically involves the glycosylation of 4-chlorophenol with a suitable galactosyl donor. One common method is the Koenigs-Knorr reaction, where 4-chlorophenol is reacted with a galactosyl halide in the presence of a silver salt catalyst. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity. Industrial production methods may involve similar glycosylation reactions but on a larger scale, with optimized conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Chlorophenyl-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by beta-galactosidase, resulting in the formation of 4-chlorophenol and galactose.
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorophenyl-beta-D-galactopyranoside has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for beta-galactosidase assays to study enzyme kinetics and activity.
Molecular Biology: Employed in reporter gene assays to monitor gene expression and regulation.
Medicine: Investigated for its potential use in diagnostic assays for detecting beta-galactosidase activity in various biological samples.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The primary mechanism of action of 4-chlorophenyl-beta-D-galactopyranoside involves its hydrolysis by beta-galactosidase enzymes. The enzyme binds to the glycosidic bond and catalyzes its cleavage, releasing 4-chlorophenol and galactose. This reaction is often used as a model to study the catalytic mechanisms of glycosidases and to develop inhibitors for therapeutic applications.
Comparison with Similar Compounds
4-Chlorophenyl-beta-D-galactopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl-beta-D-galactopyranoside: Another substrate for beta-galactosidase, but with a nitro group instead of a chlorine atom.
4-Aminophenyl-beta-D-galactopyranoside: Contains an amino group, used in different biochemical assays.
Chlorophenolred-beta-D-galactopyranoside: A chromogenic substrate that produces a color change upon hydrolysis.
The uniqueness of this compound lies in its specific reactivity and the products formed upon hydrolysis, making it suitable for certain biochemical assays and research applications.
Properties
CAS No. |
3018-53-9 |
|---|---|
Molecular Formula |
C12H15ClO6 |
Molecular Weight |
290.69 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(4-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15ClO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
VTNZLQTUEWINQW-YBXAARCKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate](/img/structure/B11498942.png)

![6-chloro-3-[2-(4-chlorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11498961.png)

![3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11498973.png)

![1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}-2-(pyrrolidin-1-yl)ethanone](/img/structure/B11498987.png)
![1-[2-(Butan-2-yl)phenyl]-3-pyridin-3-ylthiourea](/img/structure/B11498991.png)
![7-(2-methoxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11498996.png)

![N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11499016.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11499023.png)
![2-Ethyl-3-methyl-1-{[3-(trifluoromethyl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11499026.png)
![2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11499029.png)
